TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE

Description

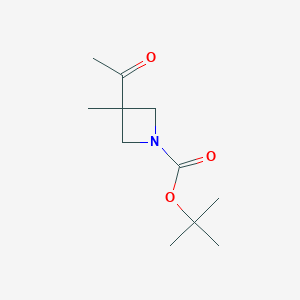

tert-Butyl 3-acetyl-3-methylazetidine-1-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. The molecule is substituted at the 3-position with both acetyl and methyl groups, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry. Key properties include a molecular formula of C₁₁H₁₉NO₃ (assuming the methyl addition to the structure in ), a predicted boiling point of 274.7±33.0 °C, and a density of 1.104±0.06 g/cm³. The Boc group enhances stability during synthetic processes, allowing selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)11(5)6-12(7-11)9(14)15-10(2,3)4/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAMLYJXPMVOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine derivatives with appropriate reagents. . The reaction conditions usually require low temperatures to control the reactivity and selectivity of the enolization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the process. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

TBAMAC is primarily utilized in the synthesis of pharmaceutical intermediates and biologically active compounds. Its azetidine ring structure contributes to its pharmacological properties, making it a candidate for developing new drugs.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties. TBAMAC's structural modifications can enhance its efficacy against various bacterial strains, making it a potential lead compound for antibiotic development.

Anticancer Research

Studies have shown that azetidine derivatives can inhibit tumor growth. TBAMAC's ability to interact with biological targets involved in cancer progression suggests its potential in anticancer drug formulations.

Organic Synthesis

TBAMAC serves as an important building block in organic synthesis due to its reactivity and functional groups.

Synthesis of Complex Molecules

The compound can be used in multi-step synthetic pathways to create complex organic molecules, including those used in agrochemicals and fine chemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it versatile in synthetic chemistry.

Chiral Synthesis

TBAMAC can be employed in asymmetric synthesis processes, where chirality is crucial for the biological activity of the resulting compounds. The introduction of chirality through TBAMAC can lead to the development of enantiomerically pure substances.

Material Science

In material science, TBAMAC is explored for its potential applications in polymers and coatings.

Polymerization

The compound can act as a monomer or co-monomer in the production of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Coatings

Due to its chemical stability and resistance to environmental factors, TBAMAC-based formulations are being investigated for use in protective coatings that require durability and resistance to degradation.

Case Studies

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets and pathways within a biological system. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The exact mechanism depends on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related azetidine and piperidine derivatives to highlight variations in reactivity, stability, and applications.

*Calculated based on (C₁₀H₁₇NO₃ for non-methylated analog) with addition of CH₃. †Assumed similar to non-methylated analog due to structural similarity.

Key Findings:

Polarity : The hydroxyethyl-substituted analog () exhibits higher polarity due to the hydroxyl group, enhancing solubility in polar solvents. In contrast, the acetyl-methylated target compound is more lipophilic, favoring organic-phase reactions.

Ring Strain : Azetidine derivatives (4-membered rings) exhibit higher ring strain than piperidine analogs (6-membered rings, ), influencing their reactivity in ring-opening or functionalization reactions.

Boc Group Stability : All tert-butyl-protected compounds share acid-labile behavior, but decomposition pathways may vary. For example, tert-butyl alcohol (a precursor) decomposes explosively with strong acids (e.g., HCl, H₂SO₄), a consideration during Boc deprotection.

Biological Activity

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE is a compound belonging to the azetidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, and it features a tert-butyl group, an acetyl group, and a carboxylate moiety that contribute to its reactivity and biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in metabolic pathways, particularly those related to tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition could have implications in cosmetic and therapeutic applications for skin disorders characterized by hyperpigmentation .

- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, suggesting that this compound may also exhibit protective effects against oxidative stress .

- Neuroprotective Effects : Some azetidine derivatives have shown potential in neuroprotection, indicating that this compound might play a role in neurological health and could be explored further in neurodegenerative disease research .

Tyrosinase Inhibition

A study evaluated various compounds for their tyrosinase inhibitory activity, with results indicating that certain azetidine derivatives exhibited significant inhibition comparable to established inhibitors like kojic acid. The IC50 values were determined through enzyme assays, where lower values indicate higher potency .

Antioxidant Activity

Research on azetidine derivatives has demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was measured using DPPH and ABTS assays, where the compound showed promising results that warrant further investigation into its potential applications in food preservation and health supplements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.